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Compound of Interest

Compound Name: Cladribine

Cat. No.: B1669150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of Cladribine clinical trial data,

offering a comparative perspective against other key oral disease-modifying therapies (DMTs)

for relapsing multiple sclerosis (RMS). The information is intended to support research,

scientific evaluation, and drug development efforts in the field of neurology.

Executive Summary
Cladribine is a purine nucleoside analog that acts as an immune reconstitution therapy. Its

efficacy and safety in treating relapsing forms of multiple sclerosis have been established in

pivotal clinical trials, most notably the CLARITY and ORACLE-MS studies. This guide

synthesizes the key findings from these trials and provides a comparative analysis with other

oral DMTs, focusing on efficacy endpoints such as Annualized Relapse Rate (ARR) and

disability progression, as well as safety profiles.

Mechanism of Action
Cladribine is a prodrug that is preferentially taken up by lymphocytes due to their high ratio of

deoxycytidine kinase (DCK) to 5'-nucleotidase (5'-NT). Inside the cell, DCK phosphorylates

Cladribine into its active triphosphate form, 2-chlorodeoxyadenosine triphosphate (Cd-ATP).

The accumulation of Cd-ATP in lymphocytes interferes with DNA synthesis and repair, leading

to DNA strand breaks and subsequent programmed cell death (apoptosis). This results in a
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selective and sustained reduction of circulating T and B lymphocytes, which are key players in

the inflammatory cascade of multiple sclerosis.[1][2][3]
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Cladribine's intracellular activation and induction of apoptosis in lymphocytes.

Efficacy of Cladribine: Key Clinical Trial Data
The efficacy of Cladribine has been primarily demonstrated in two pivotal Phase III trials: the

CLARITY study in patients with relapsing-remitting multiple sclerosis (RRMS) and the

ORACLE-MS study in patients with a first clinical demyelinating event (clinically isolated

syndrome - CIS).

CLARITY Study
The CLAdRIbine Tablets treating Multiple Sclerosis OrallY (CLARITY) study was a 96-week,

randomized, double-blind, placebo-controlled trial.

Table 1: Key Efficacy Outcomes from the CLARITY Study (96 Weeks)
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Outcome
Measure

Placebo
(n=437)

Cladribine 3.5
mg/kg (n=433)

Relative
Reduction vs.
Placebo (95%
CI)

p-value

Annualized

Relapse Rate

(ARR)

0.33 0.14
58% (47% to

66%)
<0.001

Proportion of

Relapse-Free

Patients

61% 80%
Odds Ratio: 2.53

(1.87 to 3.43)
<0.001

3-Month

Confirmed

Disability

Progression

16.5% 11.6%

Hazard Ratio:

0.68 (0.49 to

0.96)

0.026

Disability progression was defined as a sustained increase in the Expanded Disability Status

Scale (EDSS) score for at least 3 months.

ORACLE-MS Study
The ORAl CLadribine in Early MS (ORACLE-MS) study was a randomized, double-blind,

placebo-controlled trial in patients who had experienced a first clinical event suggestive of MS.

Table 2: Key Efficacy Outcomes from the ORACLE-MS Study

Outcome
Measure

Placebo
(n=206)

Cladribine 3.5
mg/kg (n=206)

Hazard Ratio
(95% CI)

p-value

Time to

Conversion to

Clinically Definite

MS (CDMS)

35% converted 13% converted
0.33 (0.21 to

0.51)
<0.0001

Comparative Efficacy with Other Oral DMTs
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Several studies have compared the efficacy of Cladribine with other oral disease-modifying

therapies for MS. These comparisons are often based on real-world data or network meta-

analyses, as head-to-head randomized controlled trials are limited.

Table 3: Comparative Annualized Relapse Rates (ARR) of Oral DMTs

Treatment Study/Analysis ARR
Comparison vs.
Cladribine

Cladribine MERLYN Study 0.10 -

Fingolimod MERLYN Study 0.14
Numerically higher

ARR than Cladribine

Cladribine
Real-world data (Patti

et al.)
-

Lower ARR than

Interferon, Glatiramer

Acetate, and Dimethyl

Fumarate; Similar to

Fingolimod; Higher

than Natalizumab.

Dimethyl Fumarate
Real-world data (Patti

et al.)
-

Higher ARR than

Cladribine

Teriflunomide Real-world data -
Higher ARR than

Cladribine

Experimental Protocols
CLARITY Study Protocol

Study Design: A 96-week, multicenter, randomized, double-blind, placebo-controlled,

parallel-group study.

Patient Population: Patients aged 18 to 55 years with a diagnosis of RRMS according to the

2005 McDonald criteria, with at least one relapse in the previous 12 months.

Intervention: Patients were randomized to receive either placebo or one of two cumulative

doses of oral Cladribine (3.5 mg/kg or 5.25 mg/kg) administered in two short courses in the
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first 48 weeks.

Primary Endpoint: The qualifying relapse rate at 96 weeks.

Statistical Analysis: The annualized relapse rate was analyzed using a negative binomial

regression model, with treatment group and region as fixed effects and the logarithm of the

time on study as an offset variable. Time to disability progression was analyzed using a Cox

proportional hazards model.

ORACLE-MS Study Protocol
Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

Patient Population: Patients aged 18 to 55 years who had experienced a first clinical

demyelinating event within 75 days prior to screening and had at least two clinically silent T2

lesions on a brain MRI.

Intervention: Patients were randomized to receive either placebo or one of two cumulative

doses of oral Cladribine (3.5 mg/kg or 5.25 mg/kg).

Primary Endpoint: Time to conversion to clinically definite multiple sclerosis (CDMS) as

defined by the Poser criteria.

Statistical Analysis: The primary endpoint of time to conversion to CDMS was analyzed using

a Cox proportional hazards model, with treatment and region as covariates.
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A generalized workflow for a randomized controlled clinical trial.

Safety and Tolerability
The safety profile of Cladribine is an important consideration for its use. The most common

adverse events observed in clinical trials are lymphopenia, headache, and nasopharyngitis.
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Table 4: Common Adverse Events (CLARITY Study)

Adverse Event Placebo (%) Cladribine 3.5 mg/kg (%)

Lymphopenia 1.8 21.6

Headache 22.8 24.8

Nasopharyngitis 13.8 16.4

Nausea 8.7 10.2

Upper Respiratory Tract

Infection
6.9 8.3

Herpes Zoster 0.2 1.9

Note: This table presents a selection of common adverse events and is not exhaustive.

Conclusion
The statistical analysis of Cladribine clinical trial data demonstrates its efficacy in reducing

relapse rates and delaying disability progression in patients with relapsing multiple sclerosis.

Comparative analyses with other oral DMTs suggest a favorable efficacy profile. The primary

safety concern is lymphopenia, which is a known and manageable effect of its mechanism of

action. This guide provides a foundational overview for researchers and professionals engaged

in the study and development of multiple sclerosis therapies. For more detailed information, it is

recommended to consult the full publications of the cited clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Cladribine in Relapsing Multiple Sclerosis: A
Comparative Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1669150#statistical-analysis-of-cladribine-clinical-
trial-data-for-research-purposes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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